
2-Hydroxybenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybenzene-1-sulfonyl chloride, also known as 2-hydroxybenzenesulfonyl chloride, is an organosulfur compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a hydroxyl group (-OH) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring. This compound is widely used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxybenzene-1-sulfonyl chloride can be synthesized through several methods:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride (PCl5).
Phosphorus Oxychloride Method: In this method, sodium benzenesulfonate reacts with phosphorus oxychloride (POCl3) under similar conditions as the phosphorus pentachloride method.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid (HSO3Cl) to form benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., FeBr3, AlCl3) as catalysts.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-Hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The hydroxyl group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
2-Hydroxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
Benzenesulfonyl Chloride: Lacks the hydroxyl group, making it less reactive in certain reactions.
p-Toluenesulfonyl Chloride: Contains a methyl group instead of a hydroxyl group, affecting its reactivity and applications.
3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride: Contains additional chlorine atoms, which can influence its reactivity and properties.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the hydroxyl and sulfonyl chloride groups.
Propriétés
Numéro CAS |
165661-52-9 |
|---|---|
Formule moléculaire |
C6H5ClO3S |
Poids moléculaire |
192.62 g/mol |
Nom IUPAC |
2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H |
Clé InChI |
VUGOTOYGNLHWPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


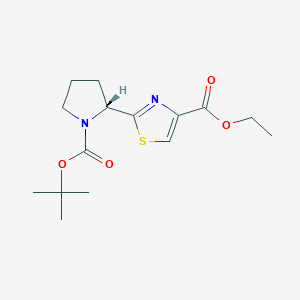
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
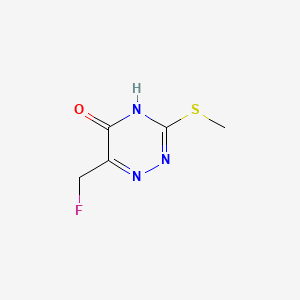
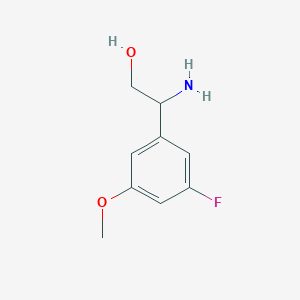
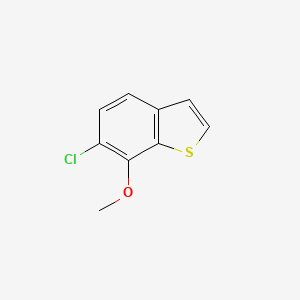
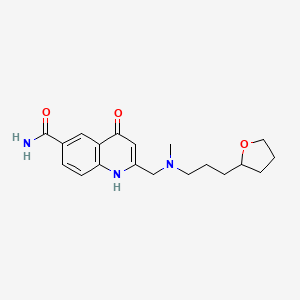

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
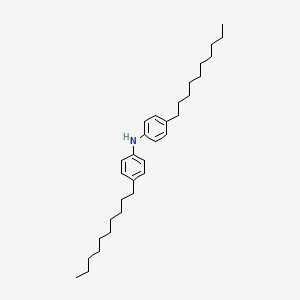
![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)
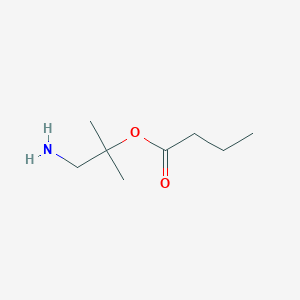
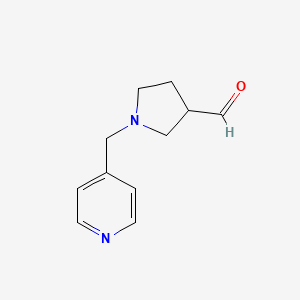
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
